molecular formula C28H31BrN2O2 B195091 达利菲那辛氢溴酸盐 CAS No. 133099-07-7

达利菲那辛氢溴酸盐

货号 B195091
CAS 编号: 133099-07-7
分子量: 507.5 g/mol
InChI 键: UQAVIASOPREUIT-VQIWEWKSSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

During the large-scale synthesis of darifenacin hydrobromide, four potent impurities were observed: darifenacin acid, darifenacin desnitrile, darifenacin vinyl phenol, and darifenacin ether . The synthesis and characterization of these four impurities have been described .


Molecular Structure Analysis

Darifenacin hydrobromide has a molecular formula of C28H31BrN2O2 and a molecular weight of 507.5 g/mol . The pyrrolidine ring in its structure adopts an envelope conformation . The two phenyl rings make a dihedral angle of 72.5° .


Chemical Reactions Analysis

Forced degradation studies confirmed that the drug substance was stable under acidic, alkaline, aqueous hydrolysis, thermal, and photolytic conditions and susceptible only to oxidative degradation . Impurities were identified using liquid chromatography coupled with ion trap mass spectrometry .


Physical And Chemical Properties Analysis

Darifenacin hydrobromide has a molecular formula of C28H31BrN2O2 and a molecular weight of 507.5 g/mol . The pyrrolidine ring in its structure adopts an envelope conformation . The two phenyl rings make a dihedral angle of 72.5° .

科学研究应用

Darifenacin Hydrobromide: Scientific Research Applications

Transdermal Drug Delivery Systems: Darifenacin hydrobromide, being a BCS Class II drug, suffers from poor bioavailability due to extensive first-pass metabolism. Research has been conducted to develop a nanometric microemulsion-based transdermal gel, which could offer an alternative route of drug delivery for the management of an overactive bladder .

Nanocarrier-Based Gel Development: The application of D-Optimal Mixture Design has been explored in the development of a nanocarrier-based gel for Darifenacin hydrobromide. This approach aims to optimize the formulation for enhanced drug delivery and therapeutic efficacy .

Antimuscarinic Therapy: Darifenacin hydrobromide acts as a selective potent M3 antagonist. It is studied for its potential effectiveness as an antimuscarinic with enhanced tolerability and reduced safety problems caused by the blockade of other non-related muscarinic receptor subtypes .

作用机制

Target of Action

Darifenacin hydrobromide selectively antagonizes the muscarinic M3 receptor . M3 receptors are involved in the contraction of human bladder and gastrointestinal smooth muscle, saliva production, and iris sphincter function .

Mode of Action

Darifenacin hydrobromide works by blocking the M3 muscarinic acetylcholine receptors , which mediate bladder muscle contractions . This block reduces the urgency to urinate . It is unknown if M3 receptor selectivity is clinically advantageous in overactive bladder syndrome treatments .

Biochemical Pathways

The primary biochemical pathway affected by darifenacin hydrobromide is the muscarinic acetylcholine receptor pathway . By blocking the M3 receptors, darifenacin hydrobromide inhibits bladder muscle contractions, thereby reducing the urgency to urinate .

Pharmacokinetics

Darifenacin hydrobromide has a short terminal elimination half-life after intravenous and immediate-release oral dosage forms (3–4 hours), but this increases with a prolonged-release (PR) formulation (14–16 hours) . The absolute bioavailability of darifenacin from 7.5 and 15mg PR tablets was estimated to be 15.4% and 18.6%, respectively . After oral administration, darifenacin is well absorbed from the gastrointestinal tract and very little unchanged drug (<2%) is recovered in the faeces . Darifenacin is subject to extensive hepatic metabolism, with 3% of unchanged drug excreted in urine and faeces . Metabolism is mediated by hepatic cytochrome P450 2D6 and 3A4 .

Result of Action

The molecular and cellular effects of darifenacin hydrobromide’s action primarily involve the reduction of bladder muscle contractions . This results in a decrease in the urgency to urinate, which is beneficial for the treatment of overactive bladder syndrome .

Action Environment

Environmental factors such as the presence of other drugs can influence the action, efficacy, and stability of darifenacin hydrobromide. For instance, coadministration with ketoconazole, erythromycin, and fluconazole increases darifenacin mean Cmax by 9.52-, 2.28- and 1.88-fold, respectively . When given with imipramine, darifenacin causes 1.6-fold higher plasma concentrations of the antidepressant and its major metabolite .

安全和危害

Darifenacin hydrobromide should not be used in people with urinary retention . Adverse drug effects such as dry mouth, constipation, and abnormal vision may be mediated through effects on M3 receptors in these organs . Safety precautions include avoiding breathing dust/fume/gas/mist/vapours/spray and wearing protective gloves .

未来方向

The recommended starting dose of darifenacin extended-release tablets is 7.5 mg once daily . Based upon individual response, the dose may be increased to 15 mg once daily, as early as two weeks after starting therapy .

属性

IUPAC Name

2-[(3S)-1-[2-(2,3-dihydro-1-benzofuran-5-yl)ethyl]pyrrolidin-3-yl]-2,2-diphenylacetamide;hydrobromide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H30N2O2.BrH/c29-27(31)28(23-7-3-1-4-8-23,24-9-5-2-6-10-24)25-14-17-30(20-25)16-13-21-11-12-26-22(19-21)15-18-32-26;/h1-12,19,25H,13-18,20H2,(H2,29,31);1H/t25-;/m1./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UQAVIASOPREUIT-VQIWEWKSSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC1C(C2=CC=CC=C2)(C3=CC=CC=C3)C(=O)N)CCC4=CC5=C(C=C4)OCC5.Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CN(C[C@@H]1C(C2=CC=CC=C2)(C3=CC=CC=C3)C(=O)N)CCC4=CC5=C(C=C4)OCC5.Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H31BrN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID9046780
Record name Darifenacin hydrobromide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID9046780
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

507.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Darifenacin hydrobromide

CAS RN

133099-07-7
Record name Darifenacin hydrobromide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=133099-07-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Darifenacin hydrobromide [USAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0133099077
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Darifenacin hydrobromide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID9046780
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-Pyrrolidineacetamide, 1-[2-(2,3-dihydro-5-benzofuranyl)ethyl]-α,α-diphenyl-, hydrobromide (1:1), (3S)
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.116.745
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name DARIFENACIN HYDROBROMIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/CR02EYQ8GV
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Darifenacin hydrobromide
Reactant of Route 2
Reactant of Route 2
Darifenacin hydrobromide
Reactant of Route 3
Reactant of Route 3
Darifenacin hydrobromide
Reactant of Route 4
Reactant of Route 4
Darifenacin hydrobromide
Reactant of Route 5
Darifenacin hydrobromide
Reactant of Route 6
Darifenacin hydrobromide

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。